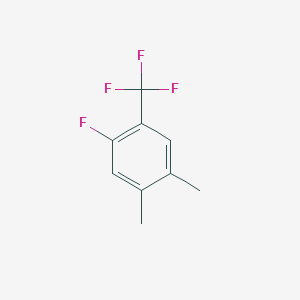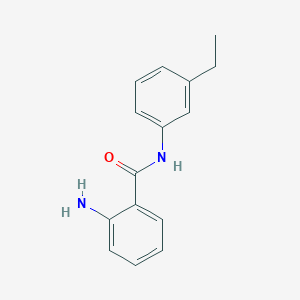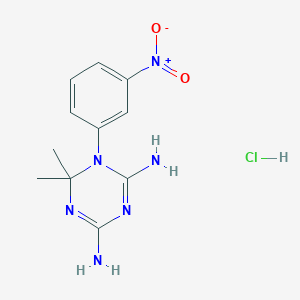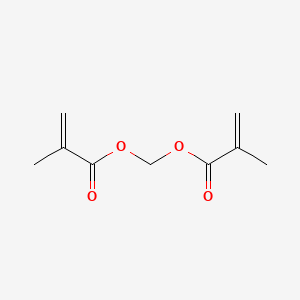
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of N-silylamines These compounds are characterized by the presence of silicon and nitrogen atoms within their molecular structure
Vorbereitungsmethoden
The synthesis of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with dibromoborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reaction of Trimethylsilylamine with Dibromoborane: The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of this compound.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of boron-containing oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of alkyl-substituted derivatives.
Common reagents and conditions used in these reactions include solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of boron-containing polymers and materials. It is also employed in the preparation of boron-doped silicon materials for electronic applications.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by neutron irradiation.
Medicine: Research is ongoing to explore the compound’s potential as a boron carrier in drug delivery systems. Its unique chemical properties make it a promising candidate for targeted drug delivery.
Industry: The compound is used in the production of high-performance ceramics and coatings. Its ability to form strong bonds with silicon and boron makes it suitable for applications in advanced materials.
Wirkmechanismus
The mechanism of action of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with molecular targets and pathways. The compound’s boron and silicon atoms play a crucial role in its reactivity and interactions. For example, in boron neutron capture therapy, the compound selectively accumulates in tumor cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, leading to the destruction of tumor cells.
Vergleich Mit ähnlichen Verbindungen
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)carbodiimide: This compound also contains silicon and nitrogen atoms and is used in similar applications, such as the synthesis of boron-containing materials.
N,N-Dimethyltrimethylsilylamine: This compound is another N-silylamine with applications in organic synthesis and catalysis.
N-(Trimethylsilyl)imidazole: This compound is used as a silylating agent in organic synthesis and has similar reactivity to this compound.
The uniqueness of this compound lies in its dibromoboranyl group, which imparts distinct chemical properties and reactivity compared to other N-silylamines.
Eigenschaften
CAS-Nummer |
4267-39-4 |
|---|---|
Molekularformel |
C6H18BBr2NSi2 |
Molekulargewicht |
331.01 g/mol |
IUPAC-Name |
[[dibromoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BBr2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
DZJHVQPDNPUKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



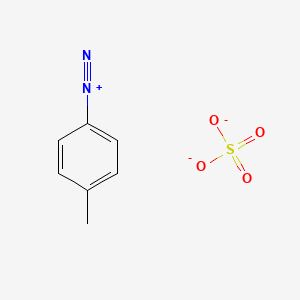
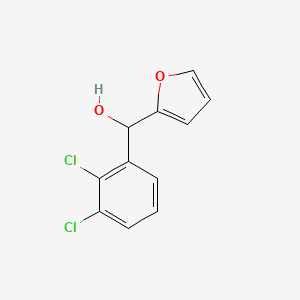
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)


![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)

